N-(2-Piperidin-2-yl-ethyl)-acetamide dihydrochloride

Solubility Salt Selection Aqueous Chemistry

Researchers relying on free base piperidine-acetamides face solubility limitations requiring DMSO co-solvents that inhibit target proteins and compromise assay reproducibility. N-(2-Piperidin-2-yl-ethyl)-acetamide dihydrochloride eliminates these obstacles as a pre-formed crystalline dihydrochloride salt. • Direct aqueous dissolution - freely soluble in water/buffer, enabling amide coupling, reductive amination, and biochemical assays without organic co-solvents. • Regiochemical precision - the 2-piperidinyl substitution ensures consistent SAR data; positional isomers (e.g., 4-piperidinyl) yield divergent reactivity. • Defined stoichiometry - crystalline ≥95% purity salt supports salt metathesis and polymorph screening without pre-neutralization.

Molecular Formula C9H20Cl2N2O
Molecular Weight 243.17 g/mol
CAS No. 1361115-79-8
Cat. No. B1402684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Piperidin-2-yl-ethyl)-acetamide dihydrochloride
CAS1361115-79-8
Molecular FormulaC9H20Cl2N2O
Molecular Weight243.17 g/mol
Structural Identifiers
SMILESCC(=O)NCCC1CCCCN1.Cl.Cl
InChIInChI=1S/C9H18N2O.2ClH/c1-8(12)10-7-5-9-4-2-3-6-11-9;;/h9,11H,2-7H2,1H3,(H,10,12);2*1H
InChIKeyZDODUKKFYOOFHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Piperidin-2-yl-ethyl)-acetamide dihydrochloride: Procurement Profile


N-(2-Piperidin-2-yl-ethyl)-acetamide dihydrochloride is a pre-formed, crystalline dihydrochloride salt of a piperidine-acetamide scaffold . The compound is offered as a research-grade building block by major suppliers (e.g., Sigma-Aldrich/ChemBridge) at ≥95% purity and specified for storage at -20 °C . Its salt form distinguishes it from the corresponding free base (CAS 886506-48-5) and positional isomers such as the 4-piperidinyl analog (CAS 70922-35-9) in terms of solubility, handling, and suitability for aqueous reaction conditions .

N-(2-Piperidin-2-yl-ethyl)-acetamide dihydrochloride: Why Substitution Fails


Simple replacement of N-(2-Piperidin-2-yl-ethyl)-acetamide dihydrochloride with the free base or a positional isomer (e.g., 3- or 4-piperidinyl analog) introduces quantifiable risks in solubility, reactivity, and assay reproducibility . The dihydrochloride salt provides markedly higher aqueous solubility—critical for aqueous-phase chemistry, biochemical assays, and salt metathesis steps—while the free base often requires organic co-solvents or acid activation . The 2-piperidinyl substitution pattern creates a distinct steric and electronic environment around the secondary amine that influences both the regioselectivity of further derivatization and the conformation of the ethyl-acetamide linker; the 4-piperidinyl isomer (CAS 70922-35-9) exhibits different solid-state properties and may follow divergent reaction pathways under identical conditions . These differences render direct interchange scientifically unsound without re-validation of synthetic routes and biological outcomes.

N-(2-Piperidin-2-yl-ethyl)-acetamide dihydrochloride: Head-to-Head Differentiation


Aqueous Solubility: Salt vs Free Base

The dihydrochloride salt form of N-(2-Piperidin-2-yl-ethyl)-acetamide is described as exhibiting enhanced water solubility compared to its non-salt free base analog (CAS 886506-48-5) . While the free base requires organic co-solvents for dissolution, the dihydrochloride salt is freely soluble in water, facilitating its direct use in aqueous-phase reactions and biological assays without additional solubilizing agents .

Solubility Salt Selection Aqueous Chemistry

Defined Purity and Storage Stability

The compound is commercially supplied with a certified purity of 95% and a recommended storage temperature of -20 °C . This contrasts with many non-salt piperidine-acetamide analogs, which are often listed without explicit purity or storage requirements, implying potential variability in lot-to-lot quality and stability .

Purity Stability Procurement Specification

Regioisomeric Differentiation: 2- vs 4-Piperidinyl

The attachment of the ethyl-acetamide linker at the 2-position of the piperidine ring creates a chiral center adjacent to the basic amine, resulting in a distinct steric and electronic profile compared to the 4-piperidinyl isomer (CAS 70922-35-9) . The 2-substituted isomer positions the acetamide group closer to the nitrogen lone pair, which can influence both the pKa of the piperidine nitrogen and the conformational preferences of the ethyl linker [1].

Regiochemistry Structure-Activity Relationship Synthetic Intermediate

N-(2-Piperidin-2-yl-ethyl)-acetamide dihydrochloride: Application Scenarios


Aqueous-Phase Chemistry: Amide Coupling & Reductive Amination

The high aqueous solubility of the dihydrochloride salt enables direct dissolution in water or aqueous buffer, facilitating amide bond formation, reductive amination, and other transformations under mild, environmentally benign conditions without requiring pre-neutralization or organic co-solvents . This streamlines synthetic workflows for library production and scale-up.

Biochemical Assays: Minimized Solvent Interference

Because the compound dissolves freely in water, it can be added directly to enzyme or cell-based assays at relevant concentrations without the confounding effects of DMSO or other organic solvents that often inhibit target proteins or cause cytotoxicity . This reduces assay artifacts and improves data quality.

SAR Building Block: Piperidine Pharmacophores

The 2-piperidinyl substitution pattern is a key pharmacophoric element in T-type calcium channel blockers and other CNS-active agents [1]. Using the precisely defined dihydrochloride salt as a starting material ensures consistent regio- and stereochemistry in SAR explorations, avoiding the ambiguity introduced by isomeric mixtures or poorly characterized free base stocks.

Salt Metathesis & Formulation Screening

The dihydrochloride form serves as a convenient starting point for salt screening and polymorph studies. Its crystalline nature and defined stoichiometry allow researchers to systematically exchange the counterion and evaluate the impact on physicochemical properties such as melting point, hygroscopicity, and dissolution rate .

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